cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
Overview
Description
Cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is a chemical compound with the molecular formula C7H11F2N . It is available from various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole consists of 7 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 147.166 Da, and the monoisotopic mass is 147.085953 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole are not fully detailed in the search results. For comprehensive data, it would be advisable to refer to material safety data sheets (MSDS) or similar resources provided by the manufacturer or supplier .Scientific Research Applications
Overview of Pyrrole-Based Compounds Pyrrole and its derivatives, including cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole, have been extensively studied for their bioactive properties. Pyrrole-based compounds have demonstrated significant pharmaceutical potential due to their structural similarity to natural products and presence in various drugs. A comprehensive review by Petri et al. (2020) highlights the anticancer, antimicrobial, and antiviral activities of pyrrole-based compounds, underscoring their relevance in medicinal chemistry and drug development. The review emphasizes the critical role of the pyrrole nucleus as a pharmacophore unit in many drugs, indicating the ongoing interest in these compounds for therapeutic applications Petri et al., 2020.
Diketopyrrolopyrroles and Optical Properties Grzybowski and Gryko (2015) discuss diketopyrrolopyrroles, a class of pyrrole-based dyes, focusing on their synthesis, reactivity, and optical properties. This review underscores the wide-ranging applications of these dyes, from high-quality pigments to fluorescence imaging, highlighting their significance in both academic and applied research. The authors note the strong bathochromic shift and enhanced optical properties of these compounds, attributing these characteristics to the pyrrole-based structure. This work suggests the potential of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole and related structures in the development of advanced materials and optical devices Grzybowski & Gryko, 2015.
N-Confused Calix[4]pyrroles Anzenbacher et al. (2006) review N-confused calix[4]pyrroles (NCCPs), showcasing their unique anion-binding properties distinct from regular calix[4]pyrroles. The review explores the synthesis and anion-binding capabilities of NCCPs, emphasizing their potential in anion sensing and binding applications. This research indicates the versatility of pyrrole-based compounds in creating novel receptors and sensors, potentially including derivatives like cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole, for various analytical and environmental monitoring purposes Anzenbacher et al., 2006.
Safety And Hazards
The safety data sheet for cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole indicates that it is intended for research and development use only, and not for medicinal or household use . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .
properties
IUPAC Name |
(3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZHQLOPCLIMR-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1CNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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